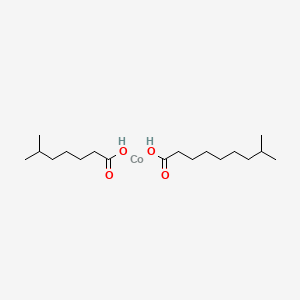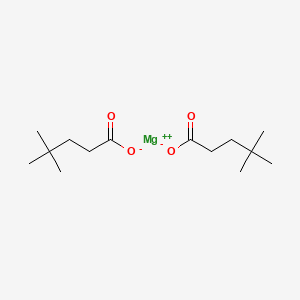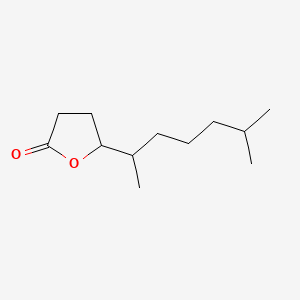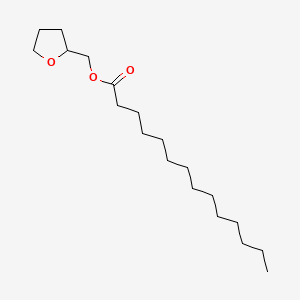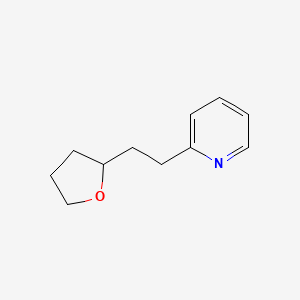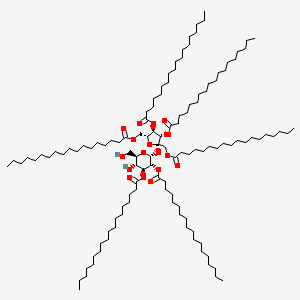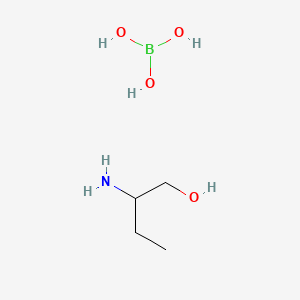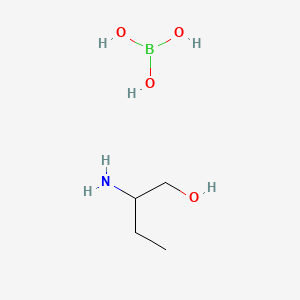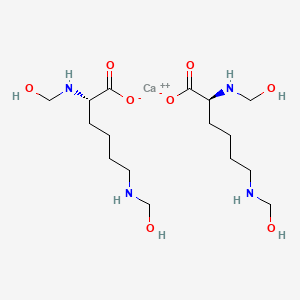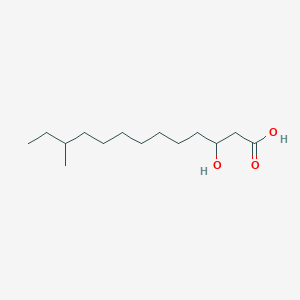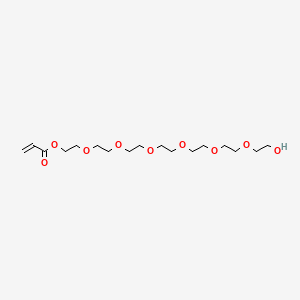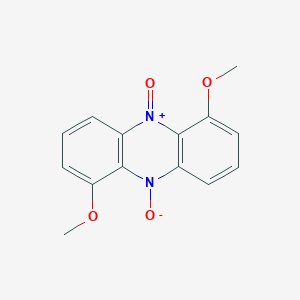
Phenazine, 1,6-dimethoxy-, 5,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazine, 1,6-dimethoxy-, 5,10-dioxide is a chemical compound with the molecular formula C14H12N2O4. It belongs to the class of phenazines, which are nitrogen-containing heterocyclic compounds. This compound is known for its unique structural features and significant biological activities, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenazine, 1,6-dimethoxy-, 5,10-dioxide typically involves the oxidation of phenazine derivatives. One common method includes the treatment of phenazin-1-ol 5,10-oxide with m-perchlorobenzoic acid in benzene, which enhances the yield of the 5,10-dioxide product . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar oxidation processes with optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Phenazine, 1,6-dimethoxy-, 5,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different phenazine derivatives.
Substitution: Substitution reactions can occur at the methoxy groups or the phenazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-perchlorobenzoic acid and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and solvents like benzene or ethanol to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized phenazine derivatives, while reduction can yield reduced forms of the compound with different functional groups.
Scientific Research Applications
Phenazine, 1,6-dimethoxy-, 5,10-dioxide has a wide range of scientific research applications:
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Mechanism of Action
The mechanism of action of Phenazine, 1,6-dimethoxy-, 5,10-dioxide involves its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce cell death, making the compound effective against certain cancer cells and pathogens . The molecular targets and pathways involved include the disruption of cellular redox balance and interference with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Phenazine, 1,6-dimethoxy-, 5,10-dioxide can be compared with other phenazine derivatives such as:
Iodinin (1,6-dihydroxyphenazine 5,10-dioxide): Known for its potent cytotoxic properties against acute myeloid leukemia cells.
Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide): Exhibits similar biological activities but with different substituents affecting its potency and selectivity.
These compounds share the phenazine core structure but differ in their substituents, which influence their chemical reactivity and biological activities. This compound is unique due to its specific methoxy and dioxide functional groups, which contribute to its distinct properties and applications.
Properties
CAS No. |
13925-11-6 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1,6-dimethoxy-10-oxidophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C14H12N2O4/c1-19-11-7-3-5-9-13(11)15(17)10-6-4-8-12(20-2)14(10)16(9)18/h3-8H,1-2H3 |
InChI Key |
OGNXLFBCXQYFDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C3=C([N+]2=O)C(=CC=C3)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


